methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate
Description
Methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate is a benzimidazole derivative featuring a 2-fluorobenzyl substituent at the 1-position of the benzimidazole core and a methyl carbamate group attached via an ethyl spacer at the 2-position. The fluorinated aromatic ring enhances electronic interactions, while the carbamate group may influence metabolic stability or act as a prodrug moiety.
Properties
IUPAC Name |
methyl N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12(20-18(23)24-2)17-21-15-9-5-6-10-16(15)22(17)11-13-7-3-4-8-14(13)19/h3-10,12H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQAFJHQKJDOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The exact mode of action of this compound is currently unknown. This typically involves binding to the target receptor, which can lead to a variety of downstream effects depending on the specific receptor and the nature of the interaction.
Biochemical Pathways
These can include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives. These effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, blocked HIV infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, and inhibited cholinesterase activity.
Biological Activity
Methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C22H25FN4O2
- Molecular Weight : 396.46 g/mol
- CAS Number : 84501-68-8
The compound features a benzimidazole core, which is known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a benzimidazole moiety can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives exhibit significant cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were comparable to standard antibiotics like ampicillin .
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has also been explored. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the fluorobenzyl group enhances lipophilicity and bioavailability, which are crucial for effective interaction with biological targets. Modifications at the 1-position of the benzimidazole ring have been shown to significantly influence the potency and selectivity of these compounds against various biological targets .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 64 µg/ml against tested pathogens, outperforming several conventional antibiotics .
Evaluation of Anticancer Properties
In another investigation focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at concentrations lower than those required for many existing chemotherapeutics .
Comparison with Similar Compounds
Key Observations:
Fluorobenzyl Substitution: The target compound and [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol share the 2-fluorobenzyl group, which increases lipophilicity (logP) compared to non-fluorinated analogs like carbendazim. This substitution may enhance membrane permeability and target binding in biological systems .
Carbamate Variations: Benomyl’s butylaminocarbonyl group confers distinct stability and bioactivity compared to the target’s methyl carbamate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
